molecular formula C14H14N6OS B2739870 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide CAS No. 2034310-42-2

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide

Cat. No.: B2739870
CAS No.: 2034310-42-2
M. Wt: 314.37
InChI Key: JXIPCHRVHRISOL-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused to a pyrrolidine ring, with a thiophene-3-carboxamide substituent. Its molecular formula is C₁₉H₂₂N₆OS, and it has a molecular weight of 382.48 g/mol (CAS: 2034300-83-7) . The triazolo-pyridazine moiety is known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding, while the thiophene-carboxamide group enhances solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c21-14(10-4-6-22-8-10)16-11-3-5-19(7-11)13-2-1-12-17-15-9-20(12)18-13/h1-2,4,6,8-9,11H,3,5,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIPCHRVHRISOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CSC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Synthesis

The compound features a thiophene ring, a triazolo-pyridazine moiety, and a pyrrolidine structure. Its molecular formula is C18H15N6O2SC_{18}H_{15}N_6O_2S, indicating the presence of various functional groups that contribute to its biological activity.

The synthesis typically involves multi-step reactions that may include:

  • Formation of the thiophene ring.
  • Coupling of the pyrrolidine and triazolo-pyridazine moieties.
  • Introduction of the carboxamide functional group.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For example:

  • IC50 Values : In studies involving various cancer cell lines (A549, MCF-7, HeLa), derivatives showed IC50 values ranging from 0.15 μM to 2.85 μM, indicating potent cytotoxic effects against these cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and cellular signaling pathways. It has shown potential as an inhibitor of c-Met kinase, which is implicated in tumor growth and metastasis.

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A derivative similar to this compound exhibited remarkable inhibition against A549 and MCF-7 cell lines with IC50 values of 0.83 μM and 0.15 μM respectively . This suggests that modifications in the structure can enhance anticancer properties.
  • Mechanism of Action :
    • Mechanistic studies have demonstrated that the compound induces apoptosis in cancer cells through intrinsic pathways. This was supported by flow cytometry analysis showing increased Annexin V staining in treated cells .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
N-(1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidinePiperidine core with triazolo-pyridazineAnticancer
N-(2-phenylethyl)-1-[1,2,4]triazolo[4,3-b]pyridazinPhenethyl substitutionAntitumor
N-(1-[1,2,4]triazolo[4,3-b]pyridazin)-N-methylacetamideAcetamide groupPotential anti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

a. N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
  • Structure : Shares the triazolo-pyridazine-pyrrolidine core but replaces thiophene-3-carboxamide with a phenyl-propenamide group.
  • Synthesis : Prepared via visible light/silane-mediated alkyl radical coupling (44% yield), differing from traditional coupling methods used for the target compound .
  • Physical Properties : Reported as a pale yellow oil (Rf 0.07 in 80% EtOAc/PE), contrasting with the solid-state nature of the target compound .
b. Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
  • Structure : Retains the triazolo-pyridazine core but substitutes pyrrolidine with a phenyl-acetamide group.
  • Application : Used as a Lin28 protein inhibitor (80 µM concentration in DMSO/PBS) .
  • Key Difference : The absence of a pyrrolidine ring reduces conformational flexibility compared to the target compound .

Substituent Variants

a. 1-(Thiophen-2-yl)-N-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)cyclopentane-1-carboxamide
  • Structure : Differs by replacing thiophene-3-carboxamide with a cyclopentane-thiophene carboxamide.
  • Molecular Weight : 382.48 g/mol (same as target compound), but altered steric effects due to the cyclopentane group .
  • Synthetic Relevance : Highlights the adaptability of the pyrrolidine-triazolo-pyridazine scaffold for diverse substituents .
b. (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)
  • Structure: Incorporates a pyrazole ring instead of pyrrolidine and a propenoic acid substituent.
  • Physical Properties : Higher melting point (253–255°C ) due to increased hydrogen bonding from the carboxylic acid group .

Patent-Derived Analogues

a. N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide
  • Structure : Replaces triazolo-pyridazine with a pyrrolo-triazolo-pyrazine core.
  • Therapeutic Potential: Likely targets kinase pathways, similar to the triazolo-pyridazine scaffold .
  • Key Difference : The cyclopropane-sulfonamide group introduces distinct electronic effects compared to thiophene-carboxamide .

Comparative Data Table

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Melting Point/State Application/Notes Reference
Target Compound Triazolo-pyridazine-pyrrolidine Thiophene-3-carboxamide 382.48 Solid (CAS: 2034300-83-7) Under investigation
1-(Thiophen-2-yl)-...cyclopentane-1-carboxamide Triazolo-pyridazine-pyrrolidine Cyclopentane-thiophene carboxamide 382.48 Not reported Structural analog
Lin28-1632 Triazolo-pyridazine Phenyl-acetamide Not reported Solution-based use Lin28 inhibition
E-4b Triazolo-pyridazine-pyrazole Propenoic acid Not reported 253–255°C Research compound
3ab Triazolo-pyridazine-pyrrolidine Phenyl-propenamide Not reported Pale yellow oil Radical coupling synthesis

Research Findings and Implications

  • Synthetic Flexibility : The triazolo-pyridazine-pyrrolidine scaffold supports diverse substituents (e.g., carboxamides, propenamides) via methods like radical coupling or traditional amidation .
  • Physical Property Modulation : Substituents like cyclopentane or trifluoromethyl groups alter lipophilicity and melting points, impacting drug-likeness .

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